N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole core, which is known for its electron-accepting properties, making it valuable in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and thionyl chloride.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzothiadiazole.
Introduction of the Pyrazole Group: The pyrazole moiety is attached through a condensation reaction between a hydrazine derivative and an α,β-unsaturated ketone.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials due to its electron-accepting properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole core can interact with electron-rich sites in biological molecules, potentially disrupting normal cellular functions. This interaction can lead to the inhibition of specific enzymes or receptors, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: Known for its aromatic properties and used in fragrances.
p-Hydroxyphenylethanol: Exhibits bioactive properties and used in pharmaceuticals.
4-Hydroxybenzaldehyde: Used in the synthesis of various organic compounds.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of a benzothiadiazole core with a pyrazole moiety, providing a distinct set of chemical and biological properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17N5OS |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5OS/c1-24-12-16(11-21-24)14-4-2-13(3-5-14)8-9-20-19(25)15-6-7-17-18(10-15)23-26-22-17/h2-7,10-12H,8-9H2,1H3,(H,20,25) |
InChI Key |
FTOVQYNDGBIJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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